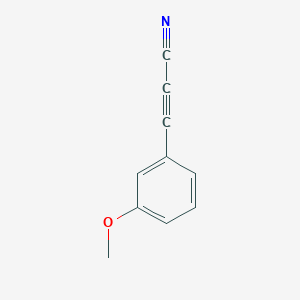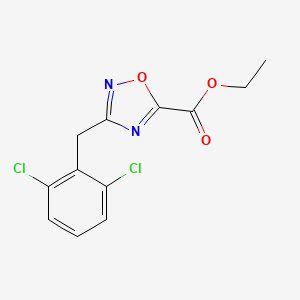
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2,6-dimethylphenyl group
Méthodes De Préparation
The synthesis of 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced through a substitution reaction, often using a suitable halide derivative of the 2,6-dimethylphenyl group and a base to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using reagents like halogens or sulfonyl chlorides.
Hydrolysis: The Boc group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve standard organic synthesis techniques.
Applications De Recherche Scientifique
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Boc-3-(2,6-dimethylphenyl)pyrrolidine exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzymatic activity to receptor agonism or antagonism.
Comparaison Avec Des Composés Similaires
1-Boc-3-(2,6-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(aminomethyl)pyrrolidine: Similar in structure but with an aminomethyl group instead of the 2,6-dimethylphenyl group.
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine: Differing by the position of the methyl groups on the phenyl ring.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
tert-butyl 3-(2,6-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-7-6-8-13(2)15(12)14-9-10-18(11-14)16(19)20-17(3,4)5/h6-8,14H,9-11H2,1-5H3 |
Clé InChI |
ZEWKSHMFSHVRPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)


![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)
![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)



![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)




